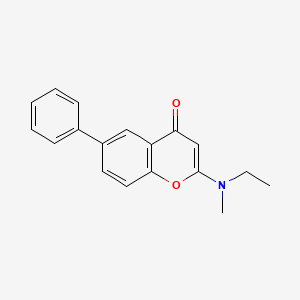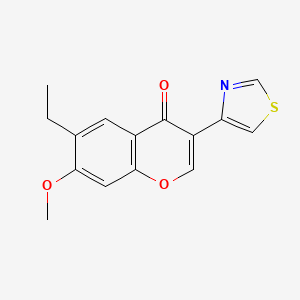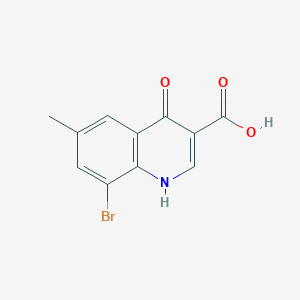![molecular formula C19H15N3 B11842510 Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)- CAS No. 848889-93-0](/img/structure/B11842510.png)
Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and various technological fields due to its unique structural and chemical properties .
Métodos De Preparación
The synthesis of 1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine can be achieved through several synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of pyridine derivatives with o-tolyl imidazole under specific conditions to form the desired compound.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the imidazo[1,5-a]pyridine scaffold.
Oxidative Coupling: This method involves the coupling of pyridine and imidazole derivatives in the presence of oxidizing agents.
Tandem Reactions: These involve a sequence of reactions that occur in a single reaction vessel, leading to the formation of the imidazo[1,5-a]pyridine core.
Industrial production methods often utilize these synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Imidazo[1,5-a]pyridines: Other derivatives of this family may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of 1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
848889-93-0 |
|---|---|
Fórmula molecular |
C19H15N3 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-1-pyridin-2-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C19H15N3/c1-14-8-2-3-9-15(14)19-21-18(16-10-4-6-12-20-16)17-11-5-7-13-22(17)19/h2-13H,1H3 |
Clave InChI |
DKAJYUGCVSKAHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC(=C3N2C=CC=C3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Nitrospiro[chroman-2,2'-indole]](/img/structure/B11842455.png)

![Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11842486.png)
![tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B11842491.png)



![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)

![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)


